molecular formula C8H15NO4S B13900527 N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine

N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine

Cat. No.: B13900527
M. Wt: 221.28 g/mol
InChI Key: FMWPQZPFBAHHMB-UHFFFAOYSA-N
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Description

N-Acetyl-S-(3-hydroxypropyl)cysteine is an organic compound with the molecular formula C8H15NO4S. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a 3-hydroxypropyl group attached to the sulfur atom of cysteine. This compound is known for its role as a metabolite in the detoxification of certain harmful substances in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine typically involves the reaction of cysteine with acrolein, followed by acetylation. The reaction conditions often include:

    Step 1 Reaction with Acrolein: Cysteine reacts with acrolein in an aqueous medium to form S-(3-hydroxypropyl)cysteine.

    Step 2 Acetylation: The resulting S-(3-hydroxypropyl)cysteine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for N-Acetyl-S-(3-hydroxypropyl)cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale Reaction Vessels: Using large reactors to mix cysteine and acrolein under controlled conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl)cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Various N-acyl derivatives.

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl)cysteine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in detoxification pathways and as a biomarker for exposure to certain toxic substances.

    Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)cysteine involves its role as a detoxification agent. It acts by:

    Conjugation: Conjugating with harmful substances, making them more water-soluble and easier to excrete.

    Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.

    Glutathione Precursor: Serving as a precursor for glutathione synthesis, which is crucial for cellular defense against toxins.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: Another acetylated cysteine derivative with similar detoxification properties.

    S-(3-Hydroxypropyl)cysteine: Lacks the acetyl group but shares the 3-hydroxypropyl modification.

    N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: A stereoisomer with similar chemical properties.

Uniqueness

N-Acetyl-S-(3-hydroxypropyl)cysteine is unique due to its specific structure, which allows it to effectively conjugate with and detoxify certain harmful substances. Its acetyl group enhances its stability and solubility, making it more effective in biological systems compared to its non-acetylated counterparts.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)

InChI Key

FMWPQZPFBAHHMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)O

Origin of Product

United States

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